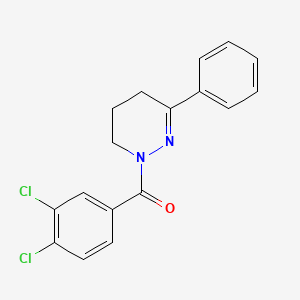

1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine

Cat. No. B2604941

Key on ui cas rn:

159799-45-8

M. Wt: 333.21

InChI Key: IIURABUWDUCHOI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

Name

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2cccs2)=N1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Fc1ccc(C(=S)N2CCCC(c3ccccc3)=N2)cc1F

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Identifiers

|

REACTION_SMILES

|

[Cl:1][c:2]1[cH:3][c:4]([C:5](=[S:6])[N:7]2[N:8]=[C:9]([c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[CH2:10][CH2:11][CH2:12]2)[cH:19][cH:20][c:21]1[Cl:22].[Cl:45][c:46]1[cH:47][c:48]([C:54](=[O:50])[N:55]2[CH2:56][CH2:57][CH2:58][C:59]([c:60]3[cH:61][cH:62][s:63][cH:64]3)=[N:65]2)[cH:49][cH:51][c:52]1[Cl:53].[Cl:66][c:67]1[cH:68][c:69]([C:74]([N:75]2[CH2:76][CH2:77][CH2:78][C:79]([c:80]3[s:81][cH:82][cH:83][cH:84]3)=[N:85]2)=[S:86])[cH:70][cH:71][c:72]1[Cl:73].[Cl:87][c:88]1[cH:89][c:90]([C:95]([N:96]2[CH2:97][CH2:98][CH2:99][C:100]([c:101]3[cH:102][cH:103][s:104][cH:105]3)=[N:106]2)=[S:107])[cH:91][cH:92][c:93]1[Cl:94].[F:23][c:24]1[cH:25][c:26]([C:31]([N:32]2[CH2:33][CH2:34][CH2:35][C:36]([c:37]3[cH:38][cH:39][cH:40][cH:41][cH:42]3)=[N:43]2)=[S:44])[cH:27][cH:28][c:29]1[F:30]>>[Cl:1][c:2]1[cH:3][c:4]([C:5]([N:7]2[N:8]=[C:9]([c:13]3[cH:14][cH:15][cH:16][cH:17][cH:18]3)[CH2:10][CH2:11][CH2:12]2)=[O:50])[cH:19][cH:20][c:21]1[Cl:22]

|

Inputs

Step One

|

Name

|

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1

|

|

Name

|

O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1

|

|

Name

|

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2cccs2)=N1

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2cccs2)=N1

|

|

Name

|

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

S=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccsc2)=N1

|

|

Name

|

Fc1ccc(C(=S)N2CCCC(c3ccccc3)=N2)cc1F

|

|

Quantity

|

Extracted from reaction SMILES

|

|

Type

|

reactant

|

|

Smiles

|

Fc1ccc(C(=S)N2CCCC(c3ccccc3)=N2)cc1F

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(c1ccc(Cl)c(Cl)c1)N1CCCC(c2ccccc2)=N1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |